1-(tert-Butoxycarbonyl)-5-ethylpiperidine-2-carboxylic acid
Description
1-(tert-Butoxycarbonyl)-5-ethylpiperidine-2-carboxylic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and an ethyl substituent at the 5-position of the piperidine ring. The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic processes, making it valuable in pharmaceutical intermediates and peptidomimetic chemistry . The ethyl group at position 5 introduces lipophilicity, which can influence bioavailability and metabolic stability in drug development contexts.
Properties
Molecular Formula |
C13H23NO4 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
5-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H23NO4/c1-5-9-6-7-10(11(15)16)14(8-9)12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16) |
InChI Key |
BAGWUHWHMHOEGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(N(C1)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-5-ethylpiperidine-2-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Ethyl Substitution: The ethyl group is introduced via alkylation reactions using ethyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale synthesis of piperidine and Boc-protected intermediates.
Optimization of Reaction Conditions: Use of optimized reaction conditions to ensure high yield and purity.
Purification: Purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxycarbonyl)-5-ethylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the Boc group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-5-ethylpiperidine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of peptides and proteins by protecting amine groups.
Medicine: Utilized in the development of pharmaceuticals, particularly in drug design and discovery.
Industry: Applied in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-5-ethylpiperidine-2-carboxylic acid primarily involves its role as a protecting group. The Boc group protects amines from unwanted reactions during synthesis. It can be selectively removed under acidic conditions, revealing the free amine for further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 1-(tert-Butoxycarbonyl)-5-ethylpiperidine-2-carboxylic acid and analogous piperidine derivatives are critical for understanding their applications and performance in synthesis. Below is a detailed comparison:
Structural Variations
Key structural differences arise from substituents on the piperidine ring and modifications to the carboxylic acid or Boc group:
- 5-Ethyl vs. In contrast, (S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid (CAS: 915976-41-9) contains a ketone at position 5, which introduces polarity and hydrogen-bonding capacity, altering reactivity in coupling reactions .
- 4-Fluoro vs. Conversely, 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid (CAS: 261777-31-5) incorporates a bulky phenyl group, which may sterically hinder reactions but improve aromatic stacking in protein-ligand interactions .
- Positional Isomerism :
Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| Target Compound | Not Provided | C₁₃H₂₃NO₄ | 5-Ethyl | ~265.33 | High lipophilicity, Boc stability |
| trans-4-Fluoro Derivative | 1260665-17-5 | C₁₁H₁₈FNO₄ | 4-Fluoro | 247.26 | Enhanced electronic effects |
| 4-Phenyl Derivative | 261777-31-5 | C₁₈H₂₃NO₄ | 4-Phenyl | 317.38 | Steric hindrance, aromatic interactions |
| (S)-5-Oxo Derivative | 915976-41-9 | C₁₁H₁₇NO₅ | 5-Oxo | 243.26 | Polar, ketone reactivity |
| 2-Piperidinecarboxylic Acid Derivative | 98303-20-9 | C₁₁H₁₉NO₄ | 2-Carboxylic acid | 229.27 | Conformational flexibility |
Biological Activity
1-(tert-Butoxycarbonyl)-5-ethylpiperidine-2-carboxylic acid (Boc-5-ethylpiperidine-2-carboxylic acid) is a compound with significant implications in medicinal chemistry and organic synthesis. Its unique structure, characterized by a tert-butoxycarbonyl (Boc) protecting group, allows it to play a crucial role in peptide synthesis and enzyme interactions. This article explores its biological activity, synthesis, and potential applications based on diverse scientific literature.
- Molecular Formula : C₁₃H₁₉NO₄
- Molecular Weight : 257.33 g/mol
- State : Solid powder at room temperature
- Storage : Typically stored at low temperatures for stability
The Boc group serves as a protecting group for amines, making this compound particularly valuable in organic synthesis where selective protection and deprotection of amino acids are required.
Role in Peptide Synthesis
This compound is primarily utilized in peptide synthesis due to its ability to interact with various enzymes such as proteases and peptidases. These enzymes recognize and cleave the Boc group, facilitating the formation of complex peptides essential for biological functions.
Cellular Interactions
In laboratory settings, this compound has been shown to influence cellular processes by modulating enzyme activities involved in amino acid metabolism and protein synthesis. Its effects are concentration-dependent; lower doses tend to be non-toxic, while higher concentrations may disrupt metabolic processes.
The mechanism of action involves:
- Nucleophilic Substitutions : The compound can participate in nucleophilic substitutions typical of carboxylic acids.
- Condensation Reactions : It facilitates condensation reactions necessary for peptide formation.
Upon deprotection under acidic conditions, the free amine can engage in further reactions, enhancing its utility in synthetic pathways.
Comparative Analysis
The following table summarizes compounds structurally similar to this compound, highlighting their CAS numbers and similarity indices:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid | 534602-47-6 | 1.00 |
| Methyl N-Boc-piperidine-3-carboxylate | 148763-41-1 | 0.97 |
| 2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid | 1352882-80-4 | 0.96 |
| 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid | 1015939-24-8 | 0.95 |
These compounds share functional similarities but differ in their specific applications and biological interactions.
Case Studies and Research Findings
A study investigating the biological evaluation of related compounds indicated that modifications to the Boc group could significantly alter enzyme inhibition profiles and cytotoxicity levels against cancer cell lines . For instance, substituting different groups on the piperidine ring has been shown to enhance or diminish biological activity depending on the target enzyme or receptor.
Toxicity Assessment
Toxicological studies have demonstrated that Boc-protected compounds generally exhibit low toxicity profiles at therapeutic doses. The acute oral toxicity assessments indicate that these compounds are not toxic at concentrations typically used in experimental settings .
Q & A
Q. What are the critical considerations for synthesizing 1-(tert-Butoxycarbonyl)-5-ethylpiperidine-2-carboxylic acid with high enantiomeric purity?
Methodological Answer: Synthesis of Boc-protected piperidine derivatives requires precise control of reaction conditions. Key steps include:
- Boc Protection : Use tert-butoxycarbonyl anhydride (Boc₂O) in anhydrous dichloromethane (DCM) with a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to protect the amine group. Temperature control (0–25°C) minimizes side reactions .
- Ethyl Substitution : Introduce the ethyl group via alkylation or reductive amination. Solvent choice (e.g., THF or DMF) and catalyst selection (e.g., Pd/C for hydrogenation) influence yield and stereochemistry .
- Carboxylic Acid Formation : Hydrolysis of esters (e.g., methyl or ethyl esters) using NaOH or LiOH in aqueous THF/MeOH ensures complete conversion. Monitor pH to avoid Boc-group cleavage .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm stereochemistry (e.g., coupling constants for axial/equatorial protons in the piperidine ring) and Boc-group integrity .
- High-Performance Liquid Chromatography (HPLC) : Use chiral columns (e.g., Chiralpak AD-H) to assess enantiomeric purity (>98% is typical for pharmaceutical intermediates) .
- Mass Spectrometry (LC-MS) : Validate molecular weight ([M+H]⁺ for C₁₃H₂₃NO₄: theoretical 280.17 g/mol) and detect impurities .
Advanced Research Questions
Q. How can researchers resolve conflicting data regarding the compound’s stereochemical influence on enzyme inhibition?
Methodological Answer:
- Molecular Docking Studies : Use software like AutoDock Vina to model interactions between the ethyl-substituted piperidine and target enzymes (e.g., proteases or kinases). Compare binding affinities of (R)- and (S)-isomers .
- Kinetic Assays : Perform enzyme inhibition assays (IC₅₀ determinations) under varied conditions (pH, temperature) to correlate stereochemistry with activity. For example, the ethyl group’s position may alter hydrophobic interactions in enzyme active sites .
- X-ray Crystallography : Co-crystallize the compound with its target protein to resolve 3D binding modes. This is critical for validating computational predictions .
Q. What strategies mitigate solubility challenges in biological assays for this hydrophobic compound?
Methodological Answer:
- Co-solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin-based solutions to enhance aqueous solubility while avoiding Boc-group hydrolysis .
- pH Adjustment : Prepare buffered solutions (pH 7.4) with surfactants (e.g., Tween-80) for in vitro studies. Test stability via UV-Vis spectroscopy over 24 hours .
- Prodrug Derivatization : Convert the carboxylic acid to a methyl ester for cell permeability, followed by intracellular esterase-mediated activation .
Q. How can researchers optimize catalytic asymmetric synthesis to improve yield and reduce racemization?
Methodological Answer:
- Chiral Catalysts : Employ Evans’ oxazaborolidine catalysts or Jacobsen’s thiourea catalysts for enantioselective alkylation. Monitor reaction progress via chiral HPLC .
- Low-Temperature Conditions : Conduct reactions at –20°C to suppress racemization. Use cryogenic reactors for scalability .
- In Situ Protecting Group Strategies : Temporarily mask reactive sites (e.g., using Fmoc groups) during critical steps to preserve stereochemistry .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
Methodological Answer:
- Dose-Response Reproducibility : Replicate assays using standardized protocols (e.g., ATP levels for cytotoxicity assays) to rule out batch-to-batch variability .
- Metabolite Profiling : Use LC-MS/MS to identify degradation products or metabolites that may contribute to off-target effects .
- Cross-Validation : Compare results with structurally analogous compounds (e.g., 5-phenyl or 5-fluoropiperidine derivatives) to isolate the ethyl group’s role in activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
